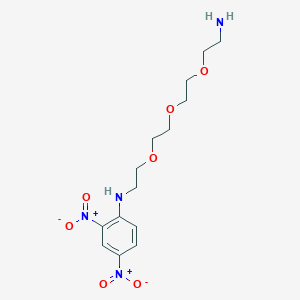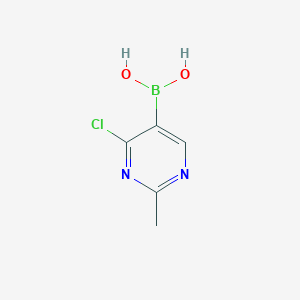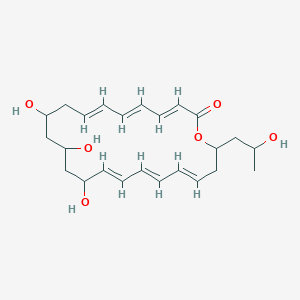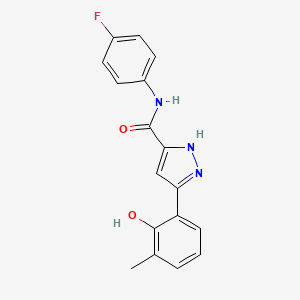![molecular formula C44H50F3N3OS B14089421 3-(10,10-dimethylanthracen-9-ylidene)-N,N-dimethylpropan-1-amine; 2-[4-[(3E)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethanol](/img/structure/B14089421.png)
3-(10,10-dimethylanthracen-9-ylidene)-N,N-dimethylpropan-1-amine; 2-[4-[(3E)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Deanxit is a pharmaceutical compound that combines two psychoactive agents: flupentixol and melitracen. Flupentixol is a thioxanthene antipsychotic, while melitracen is a tricyclic antidepressant. This combination is used to treat mild to moderate mental disorders, including depression, anxiety, and dysphoria .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Flupentixol is synthesized through a multi-step process involving the reaction of 2-chloro-9-(3-dimethylaminopropylidene)thioxanthene with various reagents to form the final product. Melitracen is synthesized by reacting 10,11-dihydro-5H-dibenzo[a,d]cycloheptene with dimethylamine and formaldehyde under specific conditions .
Industrial Production Methods
The industrial production of Deanxit involves the combination of flupentixol and melitracen in precise ratios. The active ingredients are mixed with excipients and compressed into tablet form. The production process adheres to strict quality control measures to ensure the efficacy and safety of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Deanxit undergoes various chemical reactions, including oxidation, reduction, and substitution. Flupentixol, for instance, can be oxidized to form sulfoxides and sulfones, while melitracen can undergo N-demethylation .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include flupentixol sulfoxide, flupentixol sulfone, and demethylated melitracen derivatives. These products are often analyzed to understand the metabolic pathways and potential side effects of Deanxit .
Wissenschaftliche Forschungsanwendungen
Deanxit has a wide range of scientific research applications:
Wirkmechanismus
Deanxit exerts its effects through the combined actions of flupentixol and melitracen. Flupentixol acts as an antagonist at dopamine D1 and D2 receptors, reducing psychotic symptoms. Melitracen blocks the reuptake of serotonin and norepinephrine, enhancing mood and alleviating depressive symptoms . The combination of these actions results in a synergistic effect that improves mental health outcomes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Amitriptyline: A tricyclic antidepressant that also blocks the reuptake of serotonin and norepinephrine.
Imipramine: Another tricyclic antidepressant with similar mechanisms of action.
Chlorpromazine: A typical antipsychotic that shares some pharmacological properties with flupentixol.
Uniqueness
Deanxit is unique due to its combination of a thioxanthene antipsychotic and a tricyclic antidepressant. This dual-action approach provides a broader spectrum of therapeutic effects, making it effective for treating a range of mental health conditions .
Eigenschaften
Molekularformel |
C44H50F3N3OS |
|---|---|
Molekulargewicht |
725.9 g/mol |
IUPAC-Name |
3-(10,10-dimethylanthracen-9-ylidene)-N,N-dimethylpropan-1-amine;2-[4-[3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C23H25F3N2OS.C21H25N/c24-23(25,26)17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)30-22)5-3-9-27-10-12-28(13-11-27)14-15-29;1-21(2)19-13-7-5-10-17(19)16(12-9-15-22(3)4)18-11-6-8-14-20(18)21/h1-2,4-8,16,29H,3,9-15H2;5-8,10-14H,9,15H2,1-4H3 |
InChI-Schlüssel |
NECXFGBJNUZGBH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2C(=CCCN(C)C)C3=CC=CC=C31)C.C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-Methoxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089338.png)

![7-benzyl-8-[(3-chloro-2-hydroxypropyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14089359.png)

![potassium;trifluoro-[(Z)-hex-3-en-3-yl]boranuide](/img/structure/B14089361.png)


![1',3'-Bis[1,2-dimyristoyl-sn-glycero-3-phospho]-sn-glycerol (ammonium salt)](/img/structure/B14089383.png)
![1-[3-(Benzyloxy)phenyl]-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089399.png)


![(4-{[(5-Hydroxy-6-phenyl-1,2,4-triazin-3-yl)sulfanyl]methyl}phenyl)(phenyl)methanone](/img/structure/B14089434.png)
![1-(3,4-Diethoxyphenyl)-7-fluoro-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089440.png)

